4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
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Overview
Description
4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (4-Cl-2-PPCB) is an organic compound belonging to the class of benzoic acids. It is a white powder with a melting point of 166-168°C and is soluble in water and ethanol. It is used in the synthesis of various organic compounds, as well as in scientific research applications.
Scientific Research Applications
4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is used in scientific research applications due to its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. Inhibition of AChE can lead to increased levels of acetylcholine, which can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease. 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has also been used in studies of the effects of certain drugs on the nervous system.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is not completely understood, but it is believed to involve the inhibition of AChE. It is thought that 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% binds to AChE and prevents it from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can have beneficial effects on neurological disorders.
Biochemical and Physiological Effects
4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies of rats, it has been shown to increase acetylcholine levels in the brain, which can have beneficial effects on memory and learning. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% in laboratory experiments is its high purity (95%) and its ability to inhibit AChE. This makes it ideal for use in studies of the effects of certain drugs on the nervous system. However, there are some limitations to its use. For example, it is not suitable for long-term use in animals, as it can cause side effects such as weight loss and decreased appetite.
Future Directions
Future research on 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% should focus on its mechanism of action, as well as its potential applications in the treatment of neurological disorders. In addition, further studies should be conducted to investigate its effects on other enzymes and its potential side effects. Finally, more research should be done to determine the optimal dosage for use in laboratory experiments.
Synthesis Methods
The synthesis of 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is achieved by the reaction of 4-chloro-2-chlorobenzaldehyde and piperidine-1-carbonyl chloride. This reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction produces 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% as the main product, with a yield of 95%.
properties
IUPAC Name |
4-chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-15-8-9-16(19(23)24)17(12-15)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAPBTVSRRLIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692300 |
Source
|
Record name | 5-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
CAS RN |
1261939-84-7 |
Source
|
Record name | 5-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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